SNIR3 dye

Description

Properties

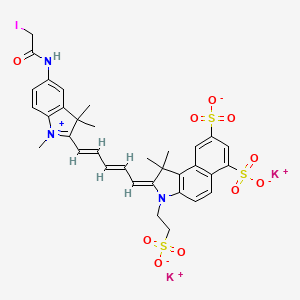

Molecular Formula |

C34H34IK2N3O10S3 |

|---|---|

Molecular Weight |

945.9 g/mol |

IUPAC Name |

dipotassium;(2E)-2-[(2E,4E)-5-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C34H36IN3O10S3.2K/c1-33(2)25-17-21(36-31(39)20-35)11-13-26(25)37(5)29(33)9-7-6-8-10-30-34(3,4)32-24-18-22(50(43,44)45)19-28(51(46,47)48)23(24)12-14-27(32)38(30)15-16-49(40,41)42;;/h6-14,17-19H,15-16,20H2,1-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |

InChI Key |

CNWHXWVBQUHZGF-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Snir3 Dye and Its Analogues

Strategic Design and Synthesis of SNIR3 Dye Core Structures

The strategic design of NIR dye core structures, including compounds like SNIR3, often focuses on achieving optimal absorption and emission in the near-infrared region (650-1700 nm) core.ac.uknih.govmdpi.com. This is typically accomplished by extending the π-conjugation system within the chromophore. While specific detailed synthetic pathways for this compound are not widely disclosed in the provided literature, its classification as a fluorescent organoiodine compound with a complex cyanine-like structure google.comebi.ac.uk suggests synthetic approaches common to polymethine cyanine (B1664457) dyes.

General synthetic strategies for NIR dye cores involve the condensation of electron-rich heterocyclic precursors with polymethine linkers. For instance, rhodamine dyes, which can be tuned into the NIR region, are often synthesized via condensation reactions, typically between m-aminophenol and trimellitic anhydride (B1165640) nih.govresearchgate.net. Similarly, boron-dipyrromethene (BODIPY) dyes, another class of NIR fluorophores, can be prepared through the condensation of pyrroles with aldehyde derivatives, followed by complexation with BF₃·OEt₂ beilstein-journals.org.

A common approach for synthesizing polymethine cyanine dyes, which SNIR3 appears to resemble, involves the condensation of various heterocyclic bases containing reactive methyl or methylene (B1212753) groups with electrophilic reagents (e.g., malonaldehyde dianil or other polyene intermediates) to form the polymethine chain nih.govresearchgate.net. The incorporation of specific functional groups into the heterocyclic end groups is crucial for tuning the dye's photophysical properties and enabling subsequent modifications or conjugations. For example, the installation of pyrrolic units onto BODIPY chromophores can lead to significant red shifts in absorption and emission nih.gov.

The core structure of this compound, as indicated by its chemical formula, contains multiple sulfonate groups and an iodine atom, which are often introduced to enhance water solubility and potentially modulate electronic properties google.comebi.ac.ukebi.ac.uk. The presence of sulfonate groups is a common strategy to increase aqueous solubility and reduce aggregation in biological systems for various NIR dyes, including cyanines and squaraines nih.gov.

Regioselective Synthetic Approaches for Controlled Isomer Generation and Purification

A significant challenge in the synthesis of complex organic dyes, particularly those with unsymmetrical precursors, is the control of regioselectivity, leading to the generation of difficult-to-separate regioisomers researchgate.netresearchgate.net. This issue is well-documented in the synthesis of functionalized rhodamine dyes, where unsymmetrical anhydride reagents can react at multiple positions with meta-aminophenols researchgate.net.

To overcome regioselectivity issues, modern synthetic methodologies employ strategies that ensure a single point of reactivity or direct the reaction to a specific site. For rhodamine dyes, replacing unsymmetrical anhydride reagents with phthalaldehydic acids can eliminate isomer generation by providing only one reactive site for the aminophenol, thus allowing direct access to single-isomer products researchgate.net. This approach has been shown to tolerate a range of functionalities and can be scaled up to gram quantities researchgate.net.

In the context of squaraine dyes, regioselective synthesis of 1,2- vs. 1,3-squaraines is achieved through careful control of reaction conditions and precursor design mdpi.com. For example, the synthesis of symmetrical squaraine dyes typically involves the activation of squaric acid with an alkyl alcohol, followed by nucleophilic attack from electron-rich donor units, forming a short-lived semisquaraine intermediate before the second nucleophilic attack mdpi.com.

Purification of isomers, when their formation cannot be entirely avoided, often relies on advanced chromatographic techniques. Column chromatography, particularly silica (B1680970) gel chromatography, is a standard method for separating and purifying organic dye products researchgate.netresearchgate.netscholarsresearchlibrary.com. In some cases, crystallization or precipitation can also be employed to isolate the desired isomer researchgate.net. The difficulty in purifying discreet phthalocyanine (B1677752) isomers has been addressed by innovative solid-phase synthesis methods core.ac.uk.

Modern Techniques for Expanding the this compound Molecular Scaffold

Expanding the molecular scaffold of NIR dyes like SNIR3 is crucial for fine-tuning their photophysical properties, enhancing stability, and introducing functionalities for specific applications. Modern techniques focus on extending the π-conjugation, incorporating rigidifying elements, and introducing specific substituents.

For polymethine dyes, a common strategy for red-shifting absorption and emission into the NIR region is the extension of the polymethine chain by one C₂H₂ unit, which can reliably impart a ~100 nm wavelength red-shift researchgate.net. However, excessive lengthening (e.g., beyond heptamethine dyes) can lead to electronic ground state desymmetrization, potentially decreasing brightness and increasing thermal instability and photodecomposition researchgate.net. An alternative approach is to extend heterocyclic conjugation rather than solely elongating the polymethine chain researchgate.net.

Another technique involves the incorporation of specific atoms or groups into the dye backbone. For instance, in rhodamine dyes, the incorporation of CF₂ in place of an aromatic ring at position 9 on the xanthene backbone can shift the dye to longer wavelengths and overcome hydrophobicity issues associated with ring expansions nih.gov. Rigidifying the π-skeleton through dual atomic bridges, as seen in 2X-rhodamine, can lead to enhanced fluorogenicity and higher quantum yields in the NIR-II window (700–1700 nm) acs.org.

Functionalization of the dye core with various substituents is also a key strategy. This can involve regioselective nucleophilic aromatic substitution (SɴAr) reactions, as demonstrated in the preparation of pyrrolylBODIPY derivatives, where the installation of pyrrolic units dramatically red-shifts the absorption and emission nih.gov. The introduction of distyryl substituents via Knoevenagel-type condensation is another method to achieve panchromatic absorption extending into the NIR range for BODIPY dyes beilstein-journals.org.

The synthesis of 1,1,4,4-tetracyanobutadiene-functionalized chromophores, obtained through careful leverage of regioselectivity in cycloaddition reactions (e.g., [2+2] or [4+2] Diels-Alder processes), has yielded small NIR dyes with panchromatic absorption and photoluminescence extending up to 1550 nm in the solid state acs.orgresearchgate.net. These techniques allow for precise control over the electronic structure and optical properties of the dyes.

Controlled Incorporation of this compound into Polymeric Systems and Conjugates

The controlled incorporation of NIR dyes, including SNIR3, into polymeric systems and conjugates is critical for their application in biological imaging and other fields, particularly to improve water solubility, target specificity, and reduce aggregation nih.govwustl.edu.

Common strategies for conjugation involve forming covalent bonds between the dye and the carrier molecule. For instance, NIR dyes have been conjugated to proteins such as bovine serum albumin (BSA) and immunoglobulin G (IgG) nih.govwustl.edu. This is often achieved using efficient two-step coupling protocols. One such method involves activating the dye (e.g., cypate (B1246621) or cypate 3) with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form an activated ester, which then reacts with amine groups on the protein nih.govwustl.edu. This process minimizes the aggregation of hydrophobic dyes in biological systems and ensures the conjugates possess absorption and fluorescence in the "tissue optical window" (650-900 nm) nih.govwustl.edu.

| Conjugation Type | Dye Type (Example) | Carrier Molecule (Example) | Coupling Method (Example) | Observed Benefit |

|---|---|---|---|---|

| Protein Conjugation | Cypate, Cypate 3 | Bovine Serum Albumin (BSA), Immunoglobulin G (IgG) | EDC/Sulfo-NHS mediated coupling | Improved water solubility, reduced aggregation, absorption/fluorescence in tissue optical window nih.govwustl.edu |

| Oligonucleotide Conjugation | Phthalocyanines | Oligonucleotides | Solid-phase synthesis | Utility in PCR applications and as molecular beacons core.ac.uk |

| Dendrimer Conjugation | NIR Fluorophores | PAMAM dendrimer (Generation 6) | Covalent attachment | Creation of fluorescent probes with nearly identical size and chemical characteristics, minimized dye self-quenching nih.gov |

| Nucleotide Conjugation | Fluorescent dyes (e.g., Alexa488, R6G, Rox, Cy5) | 3'-O-modified nucleotide analogues | Cleavable linkers (e.g., disulfide, azo, dimethylketal) | Applications in DNA sequencing by synthesis google.comgoogle.comgoogle.com |

Another significant area is the conjugation of NIR dyes to oligonucleotides, which has found utility in applications like PCR and as molecular beacons core.ac.uk. Cyanine dyes, for example, are highly useful for the covalent labeling of nucleic acids and proteins researchgate.net. Modified one-pot procedures have been developed for the assembly of tetramethylindo(di)carbocyanine-derived carboxylic acids, which can then be used for labeling biomolecules researchgate.net.

Furthermore, NIR fluorophores have been conjugated onto dendrimer scaffolds, such as generation-6 PAMAM dendrimers, to create fluorescent probes with controlled size and chemical characteristics, which helps to minimize dye self-quenching nih.gov. The design of these conjugates ensures that only a specific number of dye molecules are attached to each scaffold, optimizing performance nih.gov.

In the context of DNA sequencing by synthesis, fluorescent dyes, including types like SNIR3, are incorporated into nucleotide analogues via cleavable linkers, allowing for reversible termination and detection google.comgoogle.comgoogle.comgoogleapis.com. These sophisticated conjugations enable precise control over the dye's interaction with biological systems, facilitating advanced imaging and diagnostic applications.

Sophisticated Spectroscopic Characterization Techniques for Snir3 Dye Systems

Mass Spectrometry-Based Structural Elucidation and Impurity Profiling (e.g., ESI-MS/MS, High-Resolution MS)

Mass spectrometry (MS) plays a critical role in the structural elucidation and impurity profiling of chemical compounds, including complex dye molecules. Techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS) provide precise information about molecular weight, elemental composition, and fragmentation pathways, which are essential for confirming the identity of a synthesized dye and identifying any co-existing impurities.

Structural Elucidation: ESI-MS is a soft ionization technique widely used for analyzing polar and thermally labile compounds like many dyes. It typically produces protonated or deprotonated molecular ions ([M+H] or [M-H]), providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) then involves the fragmentation of these precursor ions, generating characteristic product ion spectra. The fragmentation patterns observed in ESI-MS/MS provide crucial structural details, allowing researchers to piece together the molecular architecture of the dye. For instance, specific cleavages within the dye's chromophore or auxiliary groups yield diagnostic fragments that can confirm proposed structures or reveal unexpected modifications. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers exceptional mass accuracy, typically in the parts-per-million (ppm) range nih.gov. This high accuracy enables the determination of the exact elemental composition of a compound, which is vital for distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions) and validating the chemical formula of the dye. For an unknown dye, accurate mass data can significantly narrow down the number of possible chemical structures nih.gov.

Impurity Profiling: Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and performance of dye products. LC-MS, combining the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, is a powerful technique for this purpose nih.gov. HRMS further enhances impurity profiling by enabling the detection and identification of trace levels of impurities in complex mixtures with high sensitivity and specificity nih.govnih.gov. Impurities can arise from synthesis byproducts, degradation products, or residual starting materials researchgate.net. By analyzing the mass-to-charge ratios (m/z) and fragmentation patterns of components separated by LC, minor components in a dye sample can be identified and quantified. For example, in the context of pharmaceutical impurity profiling, LC-HRMS workflows can identify impurities containing insertions, deletions, or modifications, and MS/MS fragment ions are used to confirm the sequence or structure of these impurities nih.gov. This comprehensive approach allows for the detection of even low-abundance impurities that might affect the dye's performance or stability.

While these techniques are routinely applied to characterize various dyes and complex molecules, specific ESI-MS/MS and HRMS data for SNIR3 dye were not found in the conducted literature search.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular architecture and conformational analysis of organic compounds, including intricate dye systems. It provides atomic-level insights into the connectivity of atoms, the types of functional groups present, and the spatial arrangement of a molecule.

Detailed Molecular Architecture: Proton NMR (H NMR) and Carbon-13 NMR (C NMR) are fundamental techniques for determining the structure of a dye. H NMR spectra reveal the number of chemically distinct protons, their chemical environments (indicated by chemical shift, ), and their connectivity to neighboring protons (indicated by coupling constants, J, and splitting patterns) acs.org. For instance, aromatic protons, aliphatic protons, and protons adjacent to electronegative atoms will resonate at different chemical shifts, providing clues about the dye's core structure and substituents. Similarly, C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal acs.org. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between protons and carbons, and between protons themselves, establishing a comprehensive map of the molecular connectivity. These correlations are crucial for unambiguously assigning signals and confirming the proposed structure of a complex dye like SNIR3. For example, the presence of specific aromatic or aliphatic regions in the NMR spectrum, along with characteristic coupling patterns, can confirm the presence of key structural motifs within the dye researchgate.netresearchgate.net.

Conformational Analysis: Beyond basic connectivity, NMR spectroscopy is powerful for understanding the three-dimensional conformation of molecules in solution. Variable-temperature NMR experiments can be used to study dynamic processes such as conformational interconversions, providing information about energy barriers for these motions researchgate.net. For instance, restricted rotation around bonds or the presence of different conformers can lead to broadened or split signals at certain temperatures, which coalesce as the temperature changes and the interconversion rate increases researchgate.net. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide spatial proximity information between protons that are not necessarily directly bonded, helping to define the preferred conformation of the dye in solution biorxiv.org. This is particularly important for understanding how the dye interacts with its environment or other molecules, which can influence its photophysical properties and applications. For example, studies on other dye systems have used NMR to understand the planarity of conjugated systems and how this affects their electronic properties researchgate.net.

Despite the extensive utility of NMR in structural and conformational studies of organic dyes, specific NMR spectroscopic data (e.g., chemical shifts, coupling constants) for this compound were not identified in the current search results.

Electrochemical Characterization for Redox Potential and Electronic Behavior

Electrochemical characterization techniques are essential for understanding the redox potential and electronic behavior of dye molecules, which are critical properties influencing their performance in applications such as dye-sensitized solar cells (DSSCs) and electrochemical sensors.

Redox Potential: Cyclic Voltammetry (CV) is the most commonly used electrochemical technique to determine the redox potentials of a dye. In a CV experiment, the potential applied to a working electrode is swept linearly between two limits, and the resulting current is measured gamry.comlibretexts.org. This generates a cyclic voltammogram, which typically shows characteristic oxidation and reduction peaks. The peak potentials (E for anodic/oxidation peak and E for cathodic/reduction peak) provide direct information about the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels researchgate.netmdpi.com. For instance, the oxidation potential is related to the HOMO level, indicating the ease with which the dye can lose an electron, while the reduction potential relates to the LUMO level, indicating its electron-accepting capability mdpi.com.

For dyes used in DSSCs, the HOMO level must be sufficiently negative (or less positive) than the redox potential of the electrolyte to allow for efficient dye regeneration, and the LUMO level must be higher (more negative) than the conduction band edge of the semiconductor (e.g., TiO) to enable efficient electron injection researchgate.netmdpi.com. For example, studies on various organic dyes for DSSCs have shown that their HOMO and LUMO energy levels, derived from electrochemical measurements, are crucial for predicting their performance researchgate.netmdpi.com. The reversibility of the redox processes, indicated by the shape and separation of the anodic and cathodic peaks, also provides insights into the stability of the oxidized or reduced dye species and the kinetics of electron transfer gamry.comekb.eg.

Electronic Behavior: Beyond redox potentials, electrochemical techniques can reveal aspects of a dye's electronic behavior, including electron transfer kinetics, diffusion coefficients, and interactions with electrode surfaces gamry.comcore.ac.uk. By varying parameters such as scan rate in CV, researchers can determine if the electrochemical process is diffusion-controlled or adsorption-controlled, and gain insights into the reaction mechanisms ekb.egcore.ac.uk. For example, the linear increase of peak currents with the square root of the scan rate often indicates a diffusion-controlled process core.ac.uk. The presence of multiple redox waves can indicate stepwise electron transfer processes or the involvement of different redox-active centers within the dye molecule nih.govmeyerinst.com. Electrochemical impedance spectroscopy (EIS) can complement CV by providing information on charge transfer resistance and capacitance at the electrode-dye interface, further elucidating the electronic interactions researchgate.net. Understanding these electrochemical properties is vital for designing dyes with tailored electronic characteristics for specific applications, such as efficient charge separation in solar cells or sensitive detection in biosensors.

While the principles and applications of electrochemical characterization for dyes are well-established, specific cyclic voltammetry data, redox potentials, or detailed electronic behavior findings for this compound were not found in the current literature search.

Computational and Theoretical Studies on Snir3 Dye

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Photophysical Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for investigating the electronic structure and photophysical properties of organic dyes. These methods allow researchers to delve into the molecular-level details that dictate a dye's absorption, emission, and excited-state dynamics.

Prediction of Molecular Orbitals, Frontier Orbital Energies, and Energy Gaps

DFT calculations are routinely employed to predict the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are collectively known as Frontier Molecular Orbitals (FMOs). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a dye's electronic and optical properties. The HOMO represents the molecule's ability to donate an electron, while the LUMO indicates its capacity to accept an electron. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is directly related to the molecule's chemical reactivity, optical polarizability, and electronic transport properties. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO gap often correlates with a bathochromic (red) shift in the absorption spectrum, indicating absorption at longer wavelengths. rsc.org Computational studies on various organic dyes have shown that these calculations can effectively predict the energy levels and distribution of FMOs, which are critical for understanding charge transfer characteristics in applications such as dye-sensitized solar cells (DSSCs). researchgate.netmdpi.comnih.gov

Table 1: Illustrative Example of Frontier Molecular Orbital Energies (Hypothetical Data for a Generic Dye)

| Orbital | Energy (eV) | Description |

| LUMO | -2.50 | Electron acceptor orbital |

| HOMO | -5.20 | Electron donor orbital |

| HOMO-LUMO Gap | 2.70 | Energy required for electronic excitation |

Note: This table presents hypothetical values to illustrate the type of data obtained from such calculations. Specific data for SNIR3 dye is not available.

Elucidation of Ground and Excited State Geometries and Charge Distributions

DFT and TD-DFT are used to optimize the geometries of molecules in their ground (S0) and excited singlet (S1) or triplet (T1) states. Understanding these geometries is fundamental because molecular structure can change significantly upon electronic excitation, impacting photophysical processes. For example, changes in bond lengths and angles between the ground and excited states can influence emission characteristics. chemrxiv.orgresearchgate.net Furthermore, these calculations can elucidate the charge distribution within the molecule in different states, providing insights into intramolecular charge transfer phenomena. Parameters such as Mulliken charges and spin densities can be calculated to map the electron and spin distribution, respectively. nrel.gov For instance, studies on triphenylamine (B166846) derivatives have shown how DFT can reveal subtle differences in bond lengths and twist angles between ground, singlet excited, and triplet states, which are critical for their photophysical behavior. chemrxiv.org

Computational Modeling of Photoisomerization Mechanisms and Pathways

For dyes that undergo photoisomerization, computational modeling is crucial for understanding the underlying mechanisms and pathways. Photoisomerization involves a light-induced change in a molecule's geometric structure, often leading to distinct photophysical properties in the isomerized form. researchgate.net Computational approaches, including quantum mechanics/molecular mechanics (QM/MM) methods and advanced photodynamics simulations, are employed to trace the excited-state decay pathways, identify conical intersections (points where potential energy surfaces intersect, facilitating non-radiative decay), and characterize transition states involved in the isomerization process. rsc.orgrsc.orgnih.gov These simulations can provide time-resolved snapshots of molecular excited-state structures, revealing how a dye transitions from one isomeric form to another upon light absorption. rsc.org Such studies are vital for designing photochromic materials and understanding biological photoreceptors. rsc.orgnih.gov

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Phenomena

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules, including dyes, in various environments, particularly in solution. These simulations provide insights into how dyes interact with solvent molecules and with each other, leading to aggregation phenomena. researchgate.netnih.govrsc.orguva.nlmdpi.com

MD simulations can reveal the influence of solvent polarity, viscosity, and specific solvent-dye interactions on the dye's conformational flexibility and mobility. uva.nl A critical aspect studied using MD is dye aggregation. Many organic dyes tend to aggregate in solution, forming dimers or larger supramolecular structures, which can significantly alter their optical and electronic properties. researchgate.netnih.govrsc.orgmdpi.com Aggregation can lead to phenomena like excitonic coupling, which affects absorption spectra (e.g., H- or J-aggregates), and can also result in fluorescence quenching. nih.govrsc.orgmdpi.com MD simulations can characterize the types of aggregates formed (e.g., π-stacked dimers), their stability, and the factors influencing their formation, such as dye concentration, counterions, and the presence of anti-aggregating agents. researchgate.netmdpi.com For instance, studies on indole-type dyes and squaraine dyes have utilized MD to understand how anti-aggregating agents or DNA scaffolding can control dye aggregation and its impact on electron transfer processes or excitonic coupling. researchgate.netnih.govrsc.org

Establishment of Quantitative Structure-Property Relationships (QSPR) for Predictive Design

Quantitative Structure-Property Relationships (QSPR) are computational models that establish mathematical correlations between a molecule's chemical structure and its physicochemical properties. worldnanotechnologyconference.comresearchgate.netchemrxiv.org QSPR models are built on the hypothesis that changes in molecular structure are reflected in changes in observable macroscopic properties. researchgate.net

The development of a QSPR model typically involves calculating a large number of molecular descriptors (which quantify electronic, topological, or geometric properties from the atomistic representation of molecules) and then correlating these descriptors with experimentally measured properties using statistical or machine learning techniques. researchgate.netchemrxiv.orgresearchgate.netbohrium.com For a dye like SNIR3, QSPR models would be invaluable for predictive design. They enable researchers to estimate various properties, such as optical properties (e.g., absorption/emission wavelengths, fluorescence quantum yield), solubility, electrical conductivity, or even stability, for new or untested molecular designs without the need for extensive and time-consuming experimental synthesis and characterization. worldnanotechnologyconference.comresearchgate.netchemrxiv.orgbohrium.com This accelerates the discovery and optimization process for dyes with desired characteristics for specific applications. worldnanotechnologyconference.comresearchgate.net

Functionalization and Derivatization Strategies for Snir3 Dye Probes

Rational Design and Introduction of Diverse Functional Groups for Targeted Research Applications

Rational design in dye chemistry focuses on tailoring the properties of a fluorophore to achieve desired functionalities for specific research applications, such as biological imaging and sensing. This often involves introducing diverse functional groups onto the dye molecule. For fluorescent dyes, a common strategy involves the use of protected amine groups and subsequent derivatization via N-hydroxysuccinimide (NHS) ester chemistry. This approach allows for the selective attachment of various functional molecules while minimizing structural damage to the core fluorophore. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com

For instance, the precise control over functionalization or chemical derivatization of materials like graphene and graphene oxide opens new avenues for tailoring and enhancing their properties, expanding their potential applications across various fields, including biosensors and optoelectronic devices. wikipedia.org The introduction of electron-donating or electron-withdrawing groups can systematically tune the Fermi level of a material, demonstrating the impact of functional group design on electronic properties. wikipedia.org

Covalent Conjugation Methodologies for Biomacromolecules and Nanomaterial Platforms

Covalent conjugation is a robust method for creating stable and specific dye-labeled probes by forming strong chemical bonds between the dye and target biomacromolecules or nanomaterials. This ensures the long-term stability and integrity of the probe in complex biological environments.

For biomacromolecules, dyes can be covalently incorporated into various matrices or directly conjugated to proteins, nucleic acids, or lipids. A modified near-infrared (NIR) fluorescent cyanine (B1664457) dye, for example, has been covalently incorporated into a mesoporous silica (B1680970) matrix to create multi-dye theranostic nanoparticles. nih.gov This highlights the principle of integrating dyes into larger constructs for enhanced functionality. The NHS ester derivatization method, commonly used for attaching fluorescent dyes to amine-containing molecules, is a versatile approach for conjugating dyes to biomacromolecules that possess available amine groups. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com

The controlled functionalization of nanomaterials, such as graphene flakes, is critical for tuning and enhancing their properties for expanded applications in biological imaging, sensing, and advanced nanodevices. nih.govwikipedia.orgwikipedia.orgwikipedia.org Covalent functionalization offers a deeper tuning of the geometric and electronic structure of graphene compared to non-covalent methods. nih.govwikipedia.orgwikipedia.org

A promising approach for surface grafting fluorescent dyes onto graphene flakes involves a multi-step process utilizing 1,3-dipolar cycloaddition. This method has been successfully extended to graphene flakes with low defect concentrations. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com A key innovation in this approach is the use of a custom-synthesized ylide with a protected amine group (Boc). Following the 1,3-dipolar cycloaddition of this ylide to graphene, the terminal amine group is deprotected. Subsequently, fluorescent dyes, such as Atto 425, Atto 465, and Atto 633, can be covalently linked to the linker molecule via NHS ester derivatization. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com This methodology is highly selective, minimizing structural damage to the graphene lattice. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com

Successful functionalization using this method has been demonstrated through various spectroscopic techniques, including Raman spectroscopy, photoluminescence spectroscopy, and confocal microscopy, confirming the effectiveness of the procedure. nih.govwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com This tailored functionalization creates a versatile platform capable of anchoring a wide range of molecules, including quantum dots and nanoparticles. nih.govwikipedia.orgwikipedia.orgwikipedia.org

An example of the multi-step functionalization of graphene flakes with fluorescent molecules is summarized in the table below:

| Step | Reaction Type | Key Reagents/Molecules | Purpose |

| I | 1,3-Dipolar Cycloaddition | Custom-synthesized azomethine ylide (with Boc-protected amine) | Covalent attachment of linker to graphene |

| II | Deprotection | Cleavage of Boc group | Exposing reactive amine for further conjugation |

| III | Chemical Binding | NHS ester derivatization (e.g., with Atto dyes) | Covalent linking of fluorophore to the linker |

Development of Environmentally Responsive SNIR3 Dye Functionalized Probes (e.g., On-Off Fluorescent Switches)

Environmentally responsive fluorescent probes are specially designed dyes that exhibit changes in their fluorescence intensity (fluorogenic) or color (solvatochromic) in response to alterations in their microenvironment, such as polarity, viscosity, or molecular order. mims.comfrontiersin.orgsigmaaldrich.comlabdisposable.com These probes have become universal tools in fluorescence sensing and imaging, as biomolecular interactions or changes in biomolecular organization often result in modifications of the local microenvironment that can be directly monitored. mims.com

For this compound, or similar fluorophores, functionalization can lead to the development of such "on-off" fluorescent switches. This involves designing the dye such that its fluorescence is quenched in one environment (off-state) and significantly enhanced in another (on-state) upon a specific stimulus. For example, some molecular rotors, a type of environment-sensitive fluorescent dye, undergo intramolecular twisting motions in the excited state, which can lead to significant non-radiative relaxation and thus fluorescence quenching. sigmaaldrich.com When the microenvironment becomes more viscous or restrictive, this motion is hindered, leading to a "turn-on" of fluorescence.

Solvatochromic dyes, which change their color in response to polarity, represent a large class of environment-sensitive probes. These are generally push-pull dyes that undergo intramolecular charge transfer. The emission of their highly polarized excited state shifts to the red in more polar solvents. mims.com Nile Red and Laurdan are classic examples of solvatochromic dyes used to study membrane polarity and lipid order. frontiersin.org The fluorescence of certain aza-BODIPY-based fluorophores, for instance, has been shown to be extremely sensitive to microenvironment, particularly polarity and viscosity, enabling them to be switched on by low polarity, high viscosity, or the presence of protein and surfactants. sigmaaldrich.comlabdisposable.com

The design of on-off switchable probes often involves incorporating reactive sites into the dye platform. For example, near-infrared hemicyanine dyes bearing spironolactone, spirolactam, and oxazolidine (B1195125) switches have been developed for pH sensing, where protonation can disrupt the push-pull feature of the fluorophore, resulting in fluorescence quenching. conicet.gov.ar Such switchable probes are crucial for background-free imaging and for mapping biophysical properties with superior resolution, especially when combined with reversible binding mechanisms. frontiersin.org

The development of environmentally responsive this compound probes would leverage these principles, allowing the dye's inherent fluorescence to be modulated by specific environmental cues, thus serving as a powerful tool for dynamic sensing and imaging applications.

Advanced Research Applications of Snir3 Dye in Non Clinical Contexts

Applications in Advanced Biological Imaging Research (excluding clinical human trials)

SNIR3 dye, with its distinct spectral characteristics, finds significant utility in advanced biological imaging research, particularly in non-human biological systems and cellular models. The advantages of using dyes like SNIR3 in these applications stem from their ability to provide high signal-to-noise ratios and enable the visualization of complex biological processes.

Near-Infrared (NIR) Fluorescence Imaging in Non-Human Biological Systems

Near-infrared (NIR) fluorescence imaging offers notable advantages over visible light imaging due to reduced tissue absorption and scattering, leading to deeper tissue penetration and lower autofluorescence from biological samples. thno.orgthno.org this compound exhibits an excitation wavelength of 667 nm and an emission wavelength of 697 nm, placing its emission at the very edge of or just below the conventionally defined NIR-I window (700-900 nm). researchgate.net Despite this, its long emission wavelength makes it a candidate for applications where reduced light scattering and autofluorescence are critical.

Research in non-human biological systems, such as studies on cortical vasculature in macaque monkeys using dyes like Indocyanine Green (ICG), demonstrates the potential for NIR-II fluorescence microscopy to provide detailed information about brain vasculature architecture and function. thno.org Similarly, heptamethine dyes have been effectively used for NIR-Ib imaging (900-1000 nm) in plant leaves for visualizing leaf venation and anthracnose infections, and in mice for imaging sentinel lymph nodes and tumors, highlighting the enhanced signal-to-background ratio at longer wavelengths due to weaker autofluorescence and scattering. thno.org The spectral properties of this compound, as detailed in the table below, position it for similar investigative roles in various non-human biological models where high contrast and penetration are desired.

| Fluorophore | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Lifetime (ns) |

| SNIR3 | 667 | 697 | 245,000 | 0.24 | 59 |

| Star 488 | 503 | 524 | 64,500 | 0.89 | 57 |

| Star 512 | 511 | 530 | 84,000 | 0.82 | 69 |

| Star 520SXP | 515 | - | - | - | - |

| Data adapted from Microscopy and Image Analysis. researchgate.net |

Mechanistic Studies of Dye-Biological Tissue Optical Interactions (e.g., Tissue Clearing in Ex Vivo Models)

Understanding the intricate optical interactions between fluorescent dyes and biological tissues is fundamental for optimizing imaging techniques and developing novel methodologies. This includes mechanistic studies that explore how dyes behave within complex biological environments, such as during tissue clearing processes in ex vivo models. Tissue clearing techniques aim to render biological specimens transparent, allowing for deep-tissue imaging with minimal light scattering, thereby enabling the visualization of cellular and structural details in three dimensions. researchgate.net While specific research detailing this compound's direct involvement in tissue clearing was not found, the principles of optical clearing rely on matching the refractive indices of tissue components and the use of compatible dyes that maintain their fluorescence properties within these cleared environments. Ex vivo platforms are crucial for studying cell interactions with their environment, including ligand arrangements, at a molecular scale. imec25.org Fluorescent dyes like SNIR3, which are used to stain biological specimens, are inherently relevant for such mechanistic investigations, as their photophysical stability and interaction with various tissue components (e.g., lipids, proteins) can be studied to improve imaging fidelity and depth in cleared or ex vivo samples.

Subcellular Localization and Dynamic Tracking Studies in Cellular Models

This compound, as a fluorescent small-molecule dye, is well-suited for studies involving subcellular localization and dynamic tracking within cellular models. ebi.ac.ukbiorxiv.org Fluorescence microscopy is a powerful tool for investigating the dynamics of life, providing background-free images of cells and tissues with molecular specificity. biorxiv.org Fluorescent dyes enable the labeling of specific cellular compartments, organelles, vesicles, and structures, allowing researchers to monitor their movement and localization in real-time. biocat.comresearchgate.net

Advanced methodologies, such as multispectral live-cell imaging, employ spectrally distinct fluorophores, including small-molecule dyes, to simultaneously image multiple species within living cells. biorxiv.org This approach, combined with iterative spectral unmixing algorithms, facilitates the accurate analysis of low signal-to-noise ratio datasets typical of live-cell imaging, even at video rates. biorxiv.org Furthermore, techniques like multi-object portion tracking (MOPT) allow for the tracking of objects at the subcellular level, identifying events such as object birth, death, splitting, and fusion, thereby providing insights into complex cellular dynamics. unlv.edu The ability of dyes to respond to their solvent environment, leading to changes in fluorescence lifetime, also underpins the development of live-cell biosensors for quantifying the concentration and localization of specific protein conformations, such as activated Cdc42. nih.gov

Development of Multi-spectral Imaging and Spectral Unmixing Methodologies for Complex Biological Samples

Multispectral imaging coupled with spectral unmixing is a critical methodology for overcoming the limitations of conventional fluorescence imaging, particularly when dealing with complex biological samples containing multiple fluorophores with overlapping emission spectra. biorxiv.orgleica-microsystems.combiorxiv.org This approach allows for the simultaneous measurement of numerous molecular signals in a single biological sample, providing a rigorous separation of multiple labels to obtain meaningful quantitative data on composition, abundance, structure, and function. leica-microsystems.comakoyabio.comnih.gov

The process involves capturing the entire emission signature of each fluorophore across multiple wavebands, rather than just a snapshot of the peak. akoyabio.com Subsequently, spectral unmixing algorithms computationally assign light captured in discrete wavebands to different fluorophores, effectively separating individual signals and removing confounding factors like autofluorescence. biorxiv.orgakoyabio.com this compound, as a distinct fluorophore with specific excitation and emission profiles researchgate.net, contributes to the expanding palette of dyes available for creating highly multiplexed imaging panels. Its inclusion in such panels enables researchers to simultaneously visualize and differentiate a greater number of targets in complex biological samples, such as tissue slices or cultured cells, thereby enhancing the depth of biological inquiry. nih.gov

Development of this compound-Based Chemical and Biosensors

The fluorescent properties of this compound make it a promising candidate for the development of advanced chemical and biosensors. These sensors leverage the dye's ability to exhibit changes in its optical properties in response to specific analytes, enabling sensitive and selective detection in various research contexts.

Design of Chemiresistive and Optical Sensing Platforms for Specific Analyte Detection

The design of sensing platforms for specific analyte detection often involves integrating chemically responsive materials with transduction mechanisms that convert a chemical interaction into a measurable signal. While chemiresistive sensors typically rely on changes in electrical resistance upon analyte binding sunumestore.com, fluorescent dyes like SNIR3 are primarily employed in optical sensing platforms. Optical sensors, particularly those based on fluorescence, offer high sensitivity and the ability to detect subtle changes in the chemical environment. researchgate.netresearchgate.net

In optical sensing, fluorescent dyes are immobilized within polymer matrices or integrated into nanomaterial-based systems, where their fluorescence properties (e.g., intensity, spectral shifts, lifetime) are modulated by the presence of target analytes. nih.govnih.govmdpi.com This allows for the creation of "optoelectronic noses" that mimic the biological olfactory system, providing unique "signatures" for different analytes based on complex, time-dependent fluorescent response patterns. researchgate.netnih.govnih.gov Examples include the detection of organic vapors using arrays of fluorescent indicator dyes like Nile Red nih.govnih.gov and ammonia (B1221849) detection using dyes like Stilbene 3. researchgate.net

This compound, as a fluorescent dye used to stain biological specimens ebi.ac.uk, has the inherent characteristics to be incorporated into such optical sensing platforms. Its specific spectral properties (excitation at 667 nm, emission at 697 nm) researchgate.net could be exploited to design sensors that respond to particular chemical or biological analytes. For instance, the development of dual-signal triple-mode optical sensing platforms has demonstrated the concurrent detection of biomarkers for kidney disorders using silicon nanoparticles as fluorescent indicators. nih.gov Similarly, quantum dots conjugated with dyes have been used in FRET-based assays for detecting various analytes, including carbohydrates and nucleases. mdpi.com The versatility of fluorescent dyes allows for their integration with biorecognition elements (e.g., aptamers, antibodies) to create highly selective biosensors for contaminants like heavy metals and pesticides. h-alo.eu The design principles for this compound-based sensors would involve engineering its local environment to induce a measurable change in its fluorescence upon interaction with the target analyte, thus enabling specific and sensitive detection.

Fiber-Optic Spectroscopic Sensor Development for Mixture Analysis and Environmental Monitoring

Fiber-optic spectroscopic sensors offer significant advantages for chemical monitoring and analysis, owing to their compact size and inert nature nih.gov. These sensors frequently incorporate fluorescent dyes to enhance their detection capabilities rsc.orgepfl.ch. The operational principle often involves the modification of light through direct interaction with an analyte or an external sensor element nih.gov.

In the context of mixture analysis, fiber-optic sensors have been employed for the automatic synthesis of ultraviolet-visible-near infrared (UV-Vis-NIR) absorption and transmission spectra of dye mixtures, particularly in the textile industry easychem.org. This allows for quality assurance by evaluating the absorption spectrum and color of textile dyes. While specific research on this compound in fiber-optic sensors for environmental monitoring is not widely detailed, its inherent properties as a fluorescent dye with NIR absorption and emission make it a strong candidate for such applications. NIR methods for environmental sensing benefit from non-invasive characteristics, deep penetration, and reduced background noise, which are critical for accurate measurements in complex matrices nih.gov. The ability of this compound to operate in the NIR spectrum (667 nm excitation, 697 nm emission) aligns with the requirements for developing advanced fiber-optic sensors capable of detecting various analytes in environmental contexts where these optical advantages are beneficial diva-portal.org.

Colorimetric and Fluorescent Sensor Systems for Non-Clinical Monitoring Applications (e.g., Food Quality)

Fluorescent and colorimetric sensor systems are increasingly vital for non-clinical monitoring, including applications in food quality and safety. These systems offer high sensitivity and the capacity for simultaneous detection of multiple analytes usda.govscielo.br. A notable example is the use of pH-sensitive fluorescent dyes, such as Seminaphtharhodafluor (SNARF-1), for monitoring the freshness of packaged food by correlating bacterial growth with pH changes in food juices wikipedia.orgwikipedia.org.

Recent advancements include the development of near-infrared (NIR) fluorescent sensors for food safety, which effectively minimize interference from background fluorescence in food samples due to their longer wavelengths (650 nm to 1700 nm) nih.govnih.gov. For instance, sophisticated NIR fluorescent nanosensors have been developed for hydrogen sulfide (B99878) (H2S) detection in various food samples like red wine and stale egg white nih.gov. Furthermore, colorimetric and ratiometric fluorescent sensors are being designed to provide dual-signal responses, enhancing the reliability of on-site quantitative measurements of substances like sulfite (B76179) in food nih.gov. While direct applications of this compound in food quality monitoring are not explicitly detailed in current research, its characteristics as an NIR fluorescent dye fishersci.comdiva-portal.org suggest its potential utility in developing advanced sensor systems for non-clinical monitoring where its spectral properties could offer similar advantages in sensitivity and reduced interference.

Applications in Materials Science and Energy Conversion Technologies

Dyes play a pivotal role in materials science and energy conversion technologies, primarily due to their ability to absorb light across various regions of the electromagnetic spectrum researchgate.net. Understanding the structure-property relationships of dyes at the molecular level is crucial for engineering new dye structures and controlling their interactions to achieve next-generation applications researchgate.net.

This compound as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) are a promising alternative to conventional solar cells, known for their high performance, low production costs, and environmental benefits researchgate.net. In DSSCs, the photosensitizer dye is a critical component responsible for light absorption and the subsequent injection of electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2) researchgate.netresearchgate.netscirp.orghamzanwadi.ac.iduobasrah.edu.iq.

Investigation of Dye-Semiconductor Interfacial Dynamics

The efficiency of Dye-Sensitized Solar Cells (DSSCs) is critically influenced by the charge-transport dynamics occurring at the dye-semiconductor interface, particularly at the dye-TiO2 interface diva-portal.orgrsc.org. This interface is where light absorption by the dye leads to the excitation of electrons, which are then injected into the conduction band of the semiconductor researchgate.nethamzanwadi.ac.id. Key processes at this interface include the rapid electron injection from the excited dye into the semiconductor and the subsequent recombination of these injected electrons, which can reduce efficiency researchgate.netmdpi.com.

Researchers employ advanced computational methods, such as ab initio molecular dynamics (aiMD) simulations, to investigate these complex charge-exchange dynamics for various organic dyes interacting with semiconductor substrates like TiO2 rsc.org. These studies aim to understand factors influencing electron transfer rates and to mitigate recombination losses, which are crucial for optimizing DSSC performance rsc.orgmdpi.com. While specific investigations into this compound's interfacial dynamics are not detailed, any potential application of this compound in DSSCs would necessitate thorough studies of its interaction with the semiconductor surface to optimize electron injection and minimize charge recombination.

Elucidation of Light Harvesting and Electron Injection Mechanisms

The fundamental processes of light harvesting and electron injection are central to the operation of Dye-Sensitized Solar Cells (DSSCs). Light harvesting occurs when the sensitizer (B1316253) dye absorbs incident photons, promoting electrons to higher molecular orbitals researchgate.nethamzanwadi.ac.id. This excited state is then followed by the rapid injection of these electrons into the conduction band of the wide-bandgap semiconductor, such as titanium dioxide (TiO2) researchgate.netresearchgate.netscirp.orghamzanwadi.ac.id. The efficiency of this electron injection process is paramount for DSSC performance and is influenced by the dye's molecular structure, its absorption properties, and the energy alignment between the dye's excited state and the semiconductor's conduction band researchgate.netuobasrah.edu.iqnih.govmdpi.com.

Research efforts are continuously directed towards optimizing these mechanisms. For instance, the introduction of plasmonic metal nanoparticles can enhance light absorption and increase electron density in the dye's empty molecular orbitals, thereby improving interfacial charge separation nih.gov. Hybrid bimetallic nanostructures have also been shown to enhance light trapping in DSSCs, leading to an increased generation of electron-hole pairs researchgate.net. The ability of this compound to absorb in the near-infrared region diva-portal.org suggests its potential in extending the spectral range of light harvesting in DSSCs, which could contribute to higher power conversion efficiencies by utilizing a broader portion of the solar spectrum.

Role in Photoreaction Initiation and Controlled Polymerization Processes

Photoreaction initiation and controlled polymerization processes represent a significant area of application for various dyes. Light-driven polymerization, particularly techniques like Atom Transfer Radical Polymerization (ATRP), allows for precise control over polymer structure and molecular weight, enabling the creation of highly tailored polymers for diverse applications nih.govereztech.com.

Dyes often serve as photocatalysts in these processes, activating upon light exposure to drive chemical reactions ereztech.com. The use of longer wavelengths, such as red and near-infrared (NIR) light, is gaining traction due to environmental and practical advantages, including efficient polymerization even in larger reactors ereztech.comwikipedia.org. Certain NIR dyes have demonstrated strong capabilities in initiating free radical polymerization, leading to rapid and efficient polymer formation wikipedia.org. While specific research on this compound's role in photoreaction initiation or controlled polymerization is not explicitly available, its characteristic NIR absorption and fluorescent properties fishersci.comdiva-portal.org make it a promising candidate for investigation as a photoinitiator or photocatalyst in such light-mediated polymerization systems, particularly those utilizing longer wavelengths for greener and more controlled synthetic routes.

Integration into Liquid Crystalline Materials and Optoelectronic Devices

Fundamental Research in Textile Dyeing Performance and Durability (e.g., Fastness Properties, Exhaustion Kinetics)

Comprehensive studies on the fundamental textile dyeing performance and durability of this compound, including its fastness properties and exhaustion kinetics, are not explicitly detailed in the available scientific literature. Research in textile dyeing commonly investigates parameters such as dye exhaustion, which describes the amount of dye absorbed by the fiber from the dye bath, and fixation, which relates to the dye chemically bonding with the fiber fibre2fashion.com. Exhaustion kinetics often follow models like pseudo-second-order kinetics or adsorption isotherms such as Langmuir or Freundlich, which describe the rate and equilibrium of dye uptake onto textile substrates fibre2fashion.com. Fastness properties, crucial for dye durability, include resistance to light, washing, rubbing, and perspiration, assessed using standardized methods to evaluate color change and staining darongtester.comcncolorchem.com. These properties are influenced by the dye's chemical structure, its physical state on the fiber, and the dyeing process conditions like temperature, pH, and electrolyte concentration darongtester.comcncolorchem.com. While these general principles apply to textile dyes, specific data or detailed findings regarding this compound's behavior in these textile applications are not documented.

Future Directions and Emerging Research Avenues for Snir3 Dye

Exploration of Novel SNIR3 Dye Architectures for Tailored Spectroscopic Characteristics

The core of advancing this compound technology lies in the rational design of new molecular architectures to precisely control its spectroscopic properties. Future research will focus on synthesizing novel SNIR3 derivatives with tailored absorption and emission profiles, quantum yields, and Stokes shifts to meet the demands of specific applications. core.ac.uknih.gov Key strategies in this exploration include:

Modification of the Core Chromophore: Systematic alterations to the central conjugated system of the this compound are a primary route to tuning its energy levels. Extending the π-conjugated system, for instance, is a well-established method for inducing a bathochromic (red) shift in both absorption and emission wavelengths, pushing the dye's activity further into the NIR-II window for deeper tissue imaging. arxiv.org

Introduction of Functional Groups: The addition of electron-donating or electron-withdrawing groups at specific positions on the SNIR3 scaffold can finely tune the electronic distribution within the molecule. This approach allows for precise control over the absorption and emission maxima. For example, strategic placement of nitro groups has been shown to induce blue shifts in the spectra of other dye families. nih.gov

Steric Engineering: Introducing bulky substituents can create a more rigid molecular structure. This rigidity can minimize non-radiative decay pathways that occur through molecular vibrations and rotations, thereby increasing the fluorescence quantum yield and photostability of the this compound. core.ac.uk

These synthetic explorations will generate a library of SNIR3 analogues, each with a unique spectral fingerprint optimized for distinct technological needs, from multiplexed bioimaging to specialized optical materials.

Table 1: Predicted Spectroscopic Effects of Hypothetical Modifications to a this compound Core

Below is an interactive table illustrating how different chemical modifications could theoretically tune the properties of a core SNIR3 structure, based on established principles in dye chemistry.

| Modification to SNIR3 Core | Predicted Effect on Absorption/Emission | Predicted Effect on Quantum Yield | Rationale |

| Extension of π-conjugation | Bathochromic Shift (Red Shift) | Variable | Lengthening the conjugated path lowers the energy gap between the HOMO and LUMO orbitals. |

| Addition of Electron-Donating Group | Bathochromic Shift (Red Shift) | Increase | Increases the electron density of the π-system, raising the HOMO energy level. |

| Addition of Electron-Withdrawing Group | Hypsochromic Shift (Blue Shift) | Decrease | Decreases the electron density, lowering the LUMO energy level. |

| Introduction of a Rigid Planar Moiety | Minimal Wavelength Shift | Increase | Reduces energy loss through vibrational and rotational motion, enhancing fluorescence efficiency. |

Integration of this compound into Next-Generation Nanoscale Systems for Enhanced Functionality

To overcome limitations of molecular dyes, such as potential aggregation in aqueous environments and lack of targeting specificity, future research will increasingly focus on integrating the this compound into advanced nanoscale systems. nih.gov This strategy aims to create hybrid materials that leverage the unique optical properties of SNIR3 while gaining the functional advantages of nanomaterials. nih.gov

Key areas of development include:

Dye-Doped Nanoparticles: Encapsulating this compound molecules within biocompatible nanocarriers like silica (B1680970) or polymer nanoparticles can protect the dye from environmental degradation, prevent self-quenching, and significantly enhance brightness. nih.gov These nano-platforms can also be surface-functionalized with targeting ligands (e.g., antibodies or peptides) to direct the dye to specific biological sites.

Covalent Conjugation: Covalently linking SNIR3 to nanostructures such as quantum dots or carbon nanotubes can create novel systems with unique photophysical behaviors, including opportunities for Förster Resonance Energy Transfer (FRET) based sensing.

Self-Assembled Nanosystems: Designing SNIR3 derivatives with amphiphilic properties can induce self-assembly into structures like micelles or nanovesicles. These systems can serve as "theranostic" agents, combining NIR-II photoacoustic imaging capabilities with photothermal therapy by converting absorbed light into heat. nih.gov

The development of these hybrid nanosystems will transform the this compound from a simple molecular probe into a versatile component of multifunctional platforms for advanced diagnostics and therapeutics.

Advancements in Theoretical and Computational Prediction of this compound Behavior and Interactions

The traditional trial-and-error approach to dye development is time-consuming and resource-intensive. The future of this compound design will be heavily influenced by advancements in computational chemistry, which enable the in silico prediction of a dye's properties before it is ever synthesized. acs.org

Emerging research in this area involves:

High-Accuracy Quantum Chemical Methods: The use of sophisticated theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of absorption and emission spectra of novel SNIR3 architectures with increasing accuracy. acs.orgmdpi.com

Calibration with Experimental Data: A crucial trend is the creation of a feedback loop between computation and experimentation. By benchmarking computational predictions against the measured properties of existing SNIR3 analogues, models can be calibrated to achieve high predictive power, with mean errors in wavelength prediction becoming progressively smaller. nih.gov

Modeling Environmental Effects: Future computational work will focus not only on the intrinsic properties of the SNIR3 molecule but also on how its behavior is affected by its environment. This includes simulating interactions with solvents, biological macromolecules, and nanoparticle surfaces to predict performance in real-world applications.

These computational tools will accelerate the discovery of next-generation SNIR3 dyes, enabling a more rational, hypothesis-driven design process that targets specific optical and functional outcomes.

Identification and Development of Novel Application Domains for this compound-Based Technologies

While bioimaging remains a primary application, the unique properties of SNIR3 and its future derivatives will open doors to a wide range of novel technological domains. researchgate.net Research is expanding to explore the utility of NIR dyes in fields beyond medicine.

Potential emerging applications include:

Advanced Medical Imaging: Moving beyond standard fluorescence, SNIR3 dyes could be engineered as contrast agents for spectroscopic optical coherence tomography (SOCT), providing molecular contrast to high-resolution anatomical images. researchgate.net Furthermore, derivatives designed for high heat conversion efficiency upon light absorption are promising candidates for photoacoustic imaging and photothermal therapy in oncology. nih.govvirginia.edu

Optoelectronics and Photonics: The strong light-absorbing properties of NIR dyes are valuable for applications in energy and materials science. SNIR3-based materials could be developed for use as sensitizers in organic solar cells to harvest NIR photons from sunlight or as emitters in near-infrared organic light-emitting diodes (OLEDs) for applications in night-vision displays and secure communications. tcichemicals.comrsc.org

Environmental and Chemical Sensing: SNIR3 derivatives can be designed to exhibit changes in their fluorescence properties in response to specific environmental stimuli, such as pH, ion concentration, or the presence of pollutants. nih.gov This could lead to the development of highly sensitive optical sensors for environmental monitoring or industrial process control.

The continued exploration of these diverse application areas will ensure that the impact of this compound technology extends far beyond its initial conception, addressing challenges in healthcare, energy, and environmental science.

Q & A

Q. What are the standard protocols for synthesizing SNIR3 dye, and how can researchers ensure reproducibility in its preparation?

Methodological Answer:

- Follow a stepwise synthesis protocol with documented molar ratios, reaction temperatures (e.g., 60–80°C), and solvent systems (e.g., DMF or ethanol) .

- Validate purity using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV-Vis detection at λmax = 650 nm .

- Include detailed spectral data (e.g., <sup>1</sup>H NMR, FT-IR) in supplementary materials to confirm structural integrity .

- Replicate synthesis under inert atmospheres (N2 or Ar) to prevent oxidation .

Q. Which characterization techniques are most effective for confirming the photostability of SNIR3 in biological media?

Methodological Answer:

- Conduct accelerated photodegradation studies using a xenon lamp (simulating sunlight) and measure absorbance decay at 30-minute intervals .

- Compare stability in PBS vs. serum-containing media to assess protein-binding effects .

- Use fluorescence quenching assays to quantify reactive oxygen species (ROS) generation, which may contribute to degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in SNIR3’s fluorescence quantum yield (ΦF) reported across studies?

Methodological Answer:

- Standardize measurement conditions: Use identical solvent systems (e.g., degassed acetonitrile) and reference dyes (e.g., Rhodamine 6G for ΦF calibration) .

- Account for environmental factors: pH (5.0–8.0), temperature (25°C), and oxygen levels, which significantly affect ΦF.

- Publish raw data (e.g., absorption/emission spectra, instrument calibration logs) to enable cross-validation .

Q. What experimental designs optimize SNIR3’s selectivity for lipid droplets in live-cell imaging without off-target binding?

Methodological Answer:

- Employ counterstaining controls (e.g., BODIPY 493/503) to differentiate SNIR3-specific signals .

- Titrate dye concentration (0.1–10 µM) and incubation time (5–60 minutes) to minimize background noise .

- Use knockout cell lines (e.g., lipid droplet-deficient cells) to confirm specificity .

Q. How can SNIR3 be integrated into multimodal imaging platforms to correlate fluorescence data with electron microscopy (EM) results?

Methodological Answer:

- Fix cells with glutaraldehyde (2.5%) post-SNIR3 staining to preserve dye localization during EM processing .

- Correlative Light and Electron Microscopy (CLEM): Map fluorescence coordinates to EM grids using fiducial markers .

- Validate co-localization with immuno-gold labeling targeting lipid droplet proteins (e.g., PLIN2) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing time-lapse SNIR3 fluorescence intensity variations in dynamic cellular environments?

Methodological Answer:

- Apply ANOVA with post-hoc Tukey tests to compare intensity changes across time points .

- Use nonlinear regression models (e.g., sigmoidal curves) to fit photobleaching kinetics .

- Share raw datasets and code (e.g., Python scripts for background subtraction) in repositories like Zenodo .

Experimental Limitations and Mitigation

Q. How can researchers address batch-to-batch variability in SNIR3’s performance due to trace metal impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.